Oxyberberine Oxyberberine Oxyberberine is a natural product found in Arcangelisia gusanlung, Thalictrum foliolosum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 549-21-3
VCID: VC0538411
InChI: InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3
SMILES: O=C1N2CCC3=CC4=C(OCO4)C=C3C2=CC5=C1C(OC)=C(OC)C=C5
Molecular Formula: C20H17NO5
Molecular Weight: 351.4 g/mol

Oxyberberine

CAS No.: 549-21-3

Cat. No.: VC0538411

Molecular Formula: C20H17NO5

Molecular Weight: 351.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxyberberine - 549-21-3

Specification

CAS No. 549-21-3
Molecular Formula C20H17NO5
Molecular Weight 351.4 g/mol
IUPAC Name 16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaen-14-one
Standard InChI InChI=1S/C20H17NO5/c1-23-15-4-3-12-7-14-13-9-17-16(25-10-26-17)8-11(13)5-6-21(14)20(22)18(12)19(15)24-2/h3-4,7-9H,5-6,10H2,1-2H3
Standard InChI Key ZHYQCBCBTQWPLC-UHFFFAOYSA-N
SMILES O=C1N2CCC3=CC4=C(OCO4)C=C3C2=CC5=C1C(OC)=C(OC)C=C5
Canonical SMILES COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2=O)OCO5)OC
Appearance Solid powder

Introduction

Chemical and Structural Properties of Oxyberberine

Molecular Characteristics

Oxyberberine is a berberine derivative with a lactam ring formed by the oxidation of berberine’s dihydroisoquinoline moiety. Its molecular formula, C₂₀H₁₇NO₅, corresponds to a planar structure featuring two methoxy groups (9,10-dimethoxy), a methylenedioxy group, and a ketone at the 8-position . The compound’s InChI key (ZHYQCBCBTQWPLC-UHFFFAOYSA-N) and SMILES notation (O=C1C=2C(OC)=C(OC)C=CC2C=C3C4=CC=5OCOC5C=C4CCN13) reflect its complex bicyclic architecture, which underpins its pharmacological activity .

Table 1: Key Chemical Properties of Oxyberberine

PropertyValue/DescriptionSource
Molecular FormulaC₂₀H₁₇NO₅
Molecular Weight351.4 g/mol
CAS Number549-21-3
SolubilityLow in water; soluble in organic solvents
Crystalline FormYellow crystals

Pharmacological Effects and Mechanisms of Action

Anti-Inflammatory and Antioxidant Activity

Oxyberberine exerts potent anti-inflammatory effects by modulating the Nrf2/NF-κB pathway. In lipopolysaccharide (LPS)-induced intestinal epithelial (Caco-2) cells, oxyberberine (10–40 μM) reduced pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% and suppressed nuclear translocation of NF-κB p65 . Concurrently, it upregulated Nrf2 and heme oxygenase-1 (HO-1), enhancing antioxidant defenses and reducing reactive oxygen species (ROS) by 30–50% . These effects were abolished by the Nrf2 inhibitor ML385, confirming the pathway’s centrality .

Hepatoprotective Effects

In D-galactosamine/LPS-induced acute liver injury (ALI) models, oxyberberine amorphous solid dispersions (OBB-ASDs) at 50 mg/kg restored serum ALT and AST levels to near-normal ranges (ALT: 68.2 ± 8.4 U/L vs. 215.6 ± 22.1 U/L in controls) . OBB-ASDs also reduced hepatic malondialdehyde (MDA) by 45% and increased glutathione (GSH) by 80%, outperforming crystalline oxyberberine due to enhanced bioavailability .

Table 2: Pharmacokinetic Parameters of Oxyberberine Formulations

ParameterCrystalline OBBOBB-ASDsImprovement (%)Source
Cₘₐₓ (μg/mL)1.2 ± 0.33.8 ± 0.5217
Tₘₐₓ (h)2.51.252
AUC₀–₂₄ (μg·h/mL)15.4 ± 2.142.6 ± 5.3177

Hypoglycemic and Pancreatic Protective Effects

In streptozotocin (STZ)-induced diabetic rats, oxyberberine (50 mg/kg) reduced fasting blood glucose by 38% and increased insulin sensitivity by 25%, surpassing berberine’s efficacy . Mechanistically, it activated the PI3K/Akt pathway, increasing pancreatic β-cell proliferation by 20%, and upregulated Nrf2, reducing oxidative stress markers (MDA: −50%, SOD: +35%) .

Therapeutic Applications in Disease Models

Inflammatory Bowel Disease (IBD)

Oxyberberine (20 mg/kg) alleviated dextran sulfate sodium (DSS)-induced colitis in mice, reducing disease activity index (DAI) scores from 8.2 ± 0.9 to 3.1 ± 0.7 and restoring colonic ZO-1 and occludin expression by 70% . These effects correlated with a 50% reduction in TLR4/MyD88/NF-κB signaling .

Acute Lung Injury (ALI)

In LPS-induced ALI mice, oxyberberine (40 mg/kg) attenuated lung edema, lowering the wet/dry weight ratio from 5.2 ± 0.3 to 3.8 ± 0.2 . It inhibited Parkin-mediated mitophagy, reducing mitochondrial protein degradation (COX IV: +80%, Mfn2: +60%) and suppressing IL-1β and TNF-α in bronchoalveolar lavage fluid by 45% .

Future Directions and Clinical Translation

While preclinical data are promising, clinical trials are needed to validate oxyberberine’s efficacy in humans. Priority areas include:

  • Formulation Optimization: Developing nanoemulsions or liposomes to enhance solubility .

  • Combination Therapies: Synergistic studies with metformin or anti-TNF-α agents .

  • Mechanistic Depth: Elucidating off-target effects via proteomics and CRISPR screens .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator